molecular formula C8H10N2O2 B1463750 Ethyl 2-(pyridazin-3-yl)acetate CAS No. 1260885-52-6

Ethyl 2-(pyridazin-3-yl)acetate

Cat. No. B1463750
M. Wt: 166.18 g/mol
InChI Key: RPYJJNIVMQRNMX-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridazin-3-yl)acetate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-(pyridazin-3-yl)acetate is 1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-(pyridazin-3-yl)acetate is a liquid at room temperature . The molecular weight is 166.18 .

Scientific Research Applications

1. Corrosion Inhibition

  • Ethyl derivatives of pyridazine, such as ethyl (6-methyl-3-oxopyridazin-2-yl) acetate, have been studied for their corrosion inhibition properties. Specifically, these compounds have been analyzed for their effectiveness in preventing the corrosion of mild steel in hydrochloric acid solutions. These studies, which utilized methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, indicated that these compounds could significantly inhibit corrosion, with efficiency increasing with concentration (Ghazoui et al., 2017).

2. Synthesis of Heterocyclic Compounds

  • Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to Ethyl 2-(pyridazin-3-yl)acetate, have been prepared and used in the synthesis of a variety of heterocyclic compounds such as pyran, pyridine, and pyridazine derivatives. These compounds are significant due to their potential applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).

3. Structural and Spectroscopic Studies

  • New pyridazinone derivatives, such as (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, have been synthesized and characterized through various techniques including FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies not only provide insights into the molecular structure and stability of these compounds but also contribute to the understanding of their potential applications in various fields (Kalai et al., 2021).

4. Herbicidal Activities

  • Derivatives of Ethyl 2-(pyridazin-3-yl)acetate, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, have been synthesized and evaluated for their herbicidal activities. These compounds have shown promising results, with some exhibiting significant inhibition against certain plant species, comparing favorably with commercial herbicides (Xu et al., 2008).

5. Dye Synthesis for Fabric Coloring

  • Compounds related to Ethyl 2-(pyridazin-3-yl)acetate have been used in the synthesis of disperse dyes. These dyes, derived from compounds such as 3-hydrazinyl-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine, have been applied to polyester fabric, demonstrating the potential of ethyl 2-(pyridazin-3-yl)acetate derivatives in textile applications (Deeb et al., 2015).

Safety And Hazards

The safety data sheet for Ethyl 2-(pyridazin-3-yl)acetate indicates that it is harmful if swallowed (H302). Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; and using personal protective equipment .

properties

IUPAC Name

ethyl 2-pyridazin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJJNIVMQRNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990960
Record name Ethyl (pyridazin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyridazin-3-yl)acetate

CAS RN

70702-47-5
Record name Ethyl (pyridazin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium diisopropylamide (2M in tetrahydrofuran, 6.83 g, 63.7 mmol) was added dropwise to a stirred solution of 3-methylpyridazine (5.0 g, 53.12 mmol) in anhydrous tetrahydrofuran (80 mL) at −78° C. under a nitrogen atmosphere over a period of 20 min. The mixture was allowed to warm to room temperature. The mixture was stirred for 1 h at room temperature and cooled again to −78° C. Diethyl carbonate (12.57 g, 106.2 mmol) in anhydrous tetrahydrofuran (20 mL) was added at −78° C. over a period of 20 min. The reaction mixture was allowed to warm to room temperature, stirred for 16 h and partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organics were dried over sodium sulfate and concentrated under reduced pressure. The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether) to afford ethyl 2-(pyridazin-3-yl)acetate (600 mg). MS (ES+) (M+H) 167.1569.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.57 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Brodyagin, I Kumpina, J Applegate… - ACS chemical …, 2021 - ACS Publications
Sequence specific recognition of regulatory noncoding RNAs would open new possibilities for fundamental science and medicine. However, molecular recognition of such complex …
Number of citations: 12 pubs.acs.org
Y Wang, J Xie, P Lu, Y Wang - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
A Rh(II)-catalyzed (3 + 2) annulation of pyridines with 4-diazoisochroman-3-imines leading to 5H-isochromeno[3,4-b]indolizines is presented. This methodology provides straightforward …
Number of citations: 3 pubs.rsc.org

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